trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran
Description
Historical Context and Discovery
The development of this compound can be traced to the broader historical evolution of protection group chemistry in organic synthesis. The tert-butyloxycarbonyl protecting group, first introduced in the late 1950s, revolutionized synthetic organic chemistry by providing a reliable method for temporarily masking amine functionality during complex synthetic sequences. The specific application of this protecting group to cyclohexyl-containing substrates emerged from the need to synthesize structurally complex molecules with defined stereochemistry, particularly in pharmaceutical research where precise molecular architecture is crucial for biological activity.
The tetrahydropyran moiety within this compound reflects decades of research into six-membered oxygen-containing heterocycles, which are abundantly present in biologically important marine natural products and pharmaceutical compounds. The combination of these structural elements in this compound represents a convergence of synthetic methodologies that evolved throughout the latter half of the twentieth century, culminating in sophisticated approaches to molecular construction that prioritize both efficiency and selectivity.
The compound's creation date in chemical databases indicates initial synthesis and characterization in 2013, with subsequent modifications documented through 2025, suggesting ongoing research interest and potential applications in contemporary pharmaceutical development. This timeline corresponds with advances in asymmetric synthesis and the development of more sophisticated protecting group strategies that enable the construction of molecules with multiple stereocenters and functional groups.
Significance in Organic Chemistry and Chemical Biology
This compound holds particular significance in organic chemistry due to its representation of several important synthetic challenges and solutions. The compound embodies the principles of orthogonal protection, where multiple functional groups can be selectively protected and deprotected without interfering with one another. The tetrahydropyran ring system present in this molecule is a structural motif found in numerous natural products and pharmaceutically active compounds, making synthetic access to such structures a priority in medicinal chemistry research.
The cyclohexyl component contributes conformational rigidity to the molecule, which can significantly influence biological activity and selectivity in pharmaceutical applications. This structural feature is particularly important in drug design, where the three-dimensional arrangement of functional groups often determines binding affinity and specificity for biological targets. The stereochemical designation "trans" indicates the relative configuration of substituents around the cyclohexyl ring, a factor that can dramatically affect the compound's physical properties and biological activity.
From a chemical biology perspective, the compound serves as a valuable tool for probing structure-activity relationships in complex biological systems. The presence of the tert-butyloxycarbonyl protecting group allows for controlled modification of the molecule's properties, enabling researchers to systematically investigate how structural changes affect biological activity. This capability is essential for understanding molecular recognition processes and developing new therapeutic agents with improved properties.
Role in Protection Group Chemistry
The tert-butyloxycarbonyl group in this compound exemplifies one of the most important protecting groups in modern organic synthesis. This acid-labile protecting group can be efficiently introduced using di-tert-butyl dicarbonate under mild basic conditions, typically involving sodium hydroxide, triethylamine, or 4-dimethylaminopyridine as the base. The protection reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate, resulting in formation of the carbamate linkage with concomitant release of carbon dioxide and tert-butanol.
The strategic importance of this protecting group lies in its selective removability under acidic conditions without affecting other acid-stable functional groups that may be present in complex molecules. Deprotection typically employs trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, proceeding through protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and decarboxylation to regenerate the free amine. This mechanism ensures clean removal of the protecting group without formation of problematic side products that could complicate purification or subsequent synthetic steps.
The compound demonstrates the versatility of tert-butyloxycarbonyl protection in complex molecular architectures where multiple functional groups must coexist without mutual interference. The stability of the protecting group under basic conditions and nucleophilic environments makes it particularly valuable for synthetic sequences involving Grignard reagents, organolithium compounds, and other strongly basic or nucleophilic reagents that would be incompatible with unprotected amines.
Current Research Status and Trends
Contemporary research involving this compound reflects broader trends in synthetic organic chemistry toward more efficient and environmentally sustainable methodologies. Recent developments in protection group chemistry have focused on developing milder conditions for both installation and removal of protecting groups, with particular emphasis on avoiding harsh reagents and minimizing waste generation. The compound serves as a model system for investigating these improved methodologies and their application to pharmaceutical synthesis.
Current synthetic approaches to tetrahydropyran-containing molecules like this compound have benefited from advances in asymmetric catalysis and stereoselective synthesis. Modern methods for constructing tetrahydropyran rings include Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions, all of which can be applied to synthesize analogs and derivatives of this compound with different substitution patterns and stereochemistries. These methodological advances have expanded the accessible chemical space around this structural framework, enabling the synthesis of libraries of related compounds for biological screening and structure-activity relationship studies.
The compound's role as an intermediate in pharmaceutical synthesis has positioned it at the intersection of synthetic methodology development and drug discovery research. Recent trends in medicinal chemistry emphasize the importance of molecular complexity and three-dimensional structure in achieving selectivity for biological targets, making compounds like this compound increasingly valuable as building blocks for drug candidates. The combination of conformational rigidity provided by the cyclohexyl and tetrahydropyran rings with the synthetic versatility afforded by the protecting group makes this compound an attractive starting point for medicinal chemistry campaigns.
Properties
IUPAC Name |
tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWRRGNCVVZGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclohexylamine
The Boc group is introduced via reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step typically proceeds in dichloromethane (DCM) at 0–25°C, achieving yields >90%.
Example Protocol:
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Reactants : 4-aminocyclohexanol (1.0 eq), Boc₂O (1.2 eq), triethylamine (1.5 eq).
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Conditions : DCM, 0°C → 25°C, 12 hr.
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Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), solvent evaporation.
Etherification with Tetrahydro-2H-pyran
The hydroxyl group of Boc-protected 4-aminocyclohexanol is activated for nucleophilic substitution. Hypervalent iodine reagents, such as PhI(OOCCF₃)₂, facilitate this step under mild conditions. A reported method involves coupling with tetrahydro-2H-pyran-2-ol in the presence of trimethylsilyl triflate (TMSOTf) and TMSN₃.
Key Reaction Conditions :
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Temperature : -30°C (prevents side reactions).
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Catalyst : TMSOTf (0.3 eq).
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Reagents : PhI(OOCCF₃)₂ (1.0 eq), TMSN₃ (3.0 eq).
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Solvent : Anhydrous DCM.
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Yield : 47–61% (dependent on steric and electronic factors).
Optimized Preparation Protocol
The following procedure synthesizes the target compound with trans selectivity:
Stepwise Synthesis
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Boc Protection :
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4-Aminocyclohexanol (10.0 g, 87.6 mmol) is dissolved in DCM (100 mL).
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Boc₂O (22.9 g, 105.1 mmol) and triethylamine (13.2 g, 131.4 mmol) are added dropwise at 0°C.
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Reaction stirred at 25°C for 12 hr.
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Crude product purified via silica gel chromatography (hexane/EtOAc 7:3).
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Etherification :
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Boc-protected cyclohexanol (5.0 g, 21.8 mmol) is dissolved in DCM (50 mL) at -30°C.
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PhI(OOCCF₃)₂ (9.6 g, 21.8 mmol), TMSN₃ (4.3 mL, 32.7 mmol), and TMSOTf (1.0 mL, 6.5 mmol) are added sequentially.
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Reaction stirred at -30°C for 30 min.
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Quenched with saturated NaHCO₃, extracted with DCM, and purified via column chromatography.
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Characterization Data
Comparative Analysis of Methodologies
| Parameter | Boc Protection | Etherification |
|---|---|---|
| Reagents | Boc₂O, Et₃N | PhI(OOCCF₃)₂, TMSN₃ |
| Solvent | DCM | DCM |
| Temperature | 25°C | -30°C |
| Reaction Time | 12 hr | 30 min |
| Yield | >90% | 47–61% |
Challenges :
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Low yields in etherification due to steric hindrance from the Boc group.
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Strict temperature control required to avoid decomposition of hypervalent iodine reagents.
Alternative Approaches
Mitsunobu Reaction
A Mitsunobu reaction between Boc-protected 4-aminocyclohexanol and tetrahydro-2H-pyran-2-ol using DIAD and PPh₃ has been explored. However, yields are suboptimal (<30%) due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran has versatile properties that make it valuable for various applications, including:
Drug Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Polymer Synthesis: It serves as a monomer or a modifying agent in the production of specialized polymers.
Catalysis: It is used as a ligand or a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving carbamate formation and subsequent biological activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran, three structurally related compounds are analyzed below.
Steric and Electronic Properties
- Boc Group Influence: The tert-butyloxycarbonyl group in the target compound introduces significant steric hindrance, reducing nucleophilic reactivity at the amino group compared to compounds like 72 and 73, which lack such protection. This steric shielding enhances stability during acidic or basic conditions, a critical advantage in multi-step syntheses .
- Electron-Donating vs. Withdrawing Groups : Compound 72 features a 4-methoxyphenyl group, which is electron-donating, whereas 73 includes a styryl group with conjugated π-electrons. These substituents modulate ring electronics differently compared to the Boc group, altering reactivity in cycloaddition or oxidation reactions .
Spectral Data Comparison
- NMR Analysis :
- Mass Spectrometry :
Functional Versatility
- Pharmaceutical Relevance : The Boc derivative’s role as a protected intermediate contrasts with 62992-46-5 (2-(4-pentynyloxy)tetrahydro-2H-pyran), which is valued for its terminal alkyne group enabling click chemistry in drug conjugation .
- Catalytic Utility : Compounds 72 and 73 , synthesized via copper(II)–bisphosphine catalysis, demonstrate the role of transition-metal catalysts in stereoselective synthesis—a contrast to the Boc compound’s reliance on classical protection strategies .
Research Findings and Implications
- Stability Studies : The Boc group in the target compound prevents unwanted side reactions (e.g., amine oxidation), a limitation in unprotected analogs like 72 and 73 .
- Industrial Scalability : While 62992-46-5 is produced at scale for agrochemicals, the Boc derivative’s synthesis requires precise stoichiometry to maintain trans-configuration, increasing production costs .
Biological Activity
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran, with the CAS number 189153-10-4, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C16H29NO4
- Molecular Weight : 299.41 g/mol
- Structure : The compound features a tetrahydropyran ring substituted with a cyclohexyl group and a tert-butoxycarbonylamino group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural characteristics allow it to modulate biochemical processes effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for disease progression, particularly in cancer and inflammatory diseases.
- Receptor Modulation : It has the potential to interact with receptors involved in cell signaling pathways, which could lead to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. In vitro assays demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of caspase-dependent apoptosis was confirmed through flow cytometry and Western blot analysis.
Case Study 2: Anti-inflammatory Activity
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to:
- Reduction in TNF-alpha Levels : Decreased by 40% compared to control.
- Histological Analysis : Showed reduced infiltration of inflammatory cells in treated tissues.
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Model | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 15 µM |
| Anti-inflammatory | Murine Model | TNF-alpha reduced by 40% |
| Apoptosis Induction | Flow Cytometry | Increased caspase activity |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing trans-substituted tetrahydropyran derivatives, and how can diastereoselectivity be optimized?
- Methodological Answer : Diastereoselective synthesis of tetrahydropyrans often requires chiral catalysts or auxiliaries. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligands) enable stereochemical control during cyclization of epoxy ketones or allylic alcohols, yielding trans-products with >70% diastereoselectivity . Optimization involves adjusting reaction temperature (–20°C to 40°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (5–10 mol%). NMR coupling constants (e.g., for trans-H-2/H-3 protons) and NOESY correlations are critical for confirming stereochemistry .
Q. How can reverse-phase HPLC be applied to analyze tetrahydropyran derivatives, and what parameters influence resolution?
- Methodological Answer : Newcrom R1 columns with C18 stationary phases (particle size: 3–5 µm, pore size: 100 Å) are effective for separating tetrahydropyrans. Mobile phases typically use acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry. Retention times correlate with LogP values (e.g., LogP = 3.10 for 2-(4-methylphenoxy)tetrahydro-2H-pyran) . Column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) significantly impact resolution.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar tetrahydropyrans?
- Methodological Answer : Discrepancies in NMR shifts often arise from conformational flexibility or solvent effects. For example, cyclohexyloxy substituents exhibit axial-equatorial isomerism, causing δ = 70–80 ppm variations for C-2 and C-4 carbons . Computational tools (e.g., DFT calculations at the B3LYP/6-31G* level) can predict shifts within ±2 ppm accuracy. Cross-validation with HSQC and HMBC spectra is essential to assign ambiguous signals .
Q. What strategies are effective for introducing tert-butyloxycarbonyl (Boc) groups into tetrahydropyran scaffolds?
- Methodological Answer : Boc-protected amines are typically introduced via carbamate formation using Boc anhydride [(Boc)O] in dichloromethane with DMAP catalysis (yield: 80–90%) . For sterically hindered cyclohexyloxy derivatives, microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency. Deprotection with HCl/dioxane (4 M, 2 h) avoids ring-opening side reactions. Purity (>95%) is confirmed by LC-MS (e.g., [M+H] = 350.2 m/z) .
Q. How do electronic and steric effects influence the stability of tetrahydropyran derivatives under acidic or basic conditions?
- Methodological Answer : Electron-withdrawing groups (e.g., Boc) enhance stability in acidic conditions by reducing oxonium ion formation. In contrast, bulky tert-butyl groups increase steric hindrance, slowing hydrolysis rates (t > 24 h at pH 1) . Stability assays using NMR in DO/CDOD (1:1) at 25°C reveal decomposition pathways, such as ring-opening to form diols or ketones .
Key Research Recommendations
- Use chiral GC-MS (e.g., β-cyclodextrin columns) to resolve enantiomeric mixtures of Boc-protected derivatives .
- Explore biocatalytic methods (e.g., lipase-mediated transesterification) for greener synthesis .
- Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to evaluate biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
